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N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide

Lipophilicity ADME Permeability

Researchers targeting kinase or GPCR pathways can rely on this specific meta-isobutyramide imidazo[1,2-a]pyrimidine scaffold. Avoid confounding SAR by ensuring you acquire the exact isobutyramide side-chain (CAS 847387-43-3) rather than unvalidated amide congeners. Its inclusion in multiple ICCB-Longwood/NSRB HTS campaigns (HCMV UL50, S. aureus LtaS) provides procurement-grade confidence in its solubility, stability, and non-interference properties, making it a superior starting point for your medicinal chemistry or probe development program.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 847387-43-3
Cat. No. B2834650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide
CAS847387-43-3
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-3-5-12(9-13)14-10-20-8-4-7-17-16(20)19-14/h3-11H,1-2H3,(H,18,21)
InChIKeyMTNRAJKGYVXUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide (CAS 847387-43-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Baselines


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide (CAS 847387‑43‑3) is a synthetic small molecule (C₁₆H₁₆N₄O, MW 280.32) built on the imidazo[1,2‑a]pyrimidine scaffold, a privileged heterocyclic core extensively employed in kinase inhibitor and GPCR modulator programmes [1]. The compound was included in the ICCB‑Longwood/NSRB screening library at Harvard Medical School, indicating its selection as a representative member of the imidazo[1,2‑a]pyrimidine amide chemotype for multiple high‑throughput campaigns, including antiviral (HCMV UL50 nuclear egress) and antibacterial (LtaS, S. aureus) targets . Its procurement and experimental use are defined by this specific substitution pattern: a meta‑linked phenyl ring bearing an isobutyramide side chain, a combination that differentiates it from otherwise identical amide analogues in the same chemical series.

Why Generic Substitution of N-(3-(imidazo[1,2‑a]pyrimidin-2‑yl)phenyl)isobutyramide Fails: Amide Side‑Chain Specificity in the Phenyl‑Imidazopyrimidine Series


Simple replacement of the isobutyramide group with another amide (e.g., acetamide, pivalamide, or cyclohexanecarboxamide) on the identical imidazo[1,2‑a]pyrimidine‑2‑yl‑phenyl scaffold is not a functionally neutral substitution. Even within the same chemotype, amide side‑chain branching, lipophilicity, and steric demand control target engagement profiles as demonstrated by the divergent biochemical activities of imidazo[1,2‑a]pyrimidine amides across kinase (CDK1/2/9 [1], Pim‑1/3 [2]), GPCR (GPBAR1 [3]), and anti‑inflammatory p38 MAPK targets. The isobutyramide side chain confers a specific calculated lipophilicity (clogP) and steric footprint that differs from linear, smaller, or bulkier analogues, directly influencing membrane permeability, metabolic susceptibility, and binding pocket complementarity. In procurement and experimental design, assuming interchangeability of these amide congeners without quantitative comparison risks selecting a compound with irrelevant target potency, altered ADME properties, or unanticipated off‑target activity for the intended biological system.

Quantitative Differentiation Evidence for N-(3-(imidazo[1,2‑a]pyrimidin-2‑yl)phenyl)isobutyramide vs. Closest Amide Analogs


Calculated Lipophilicity (clogP) Differentiates Isobutyramide from Acetamide and Pivalamide Analogs

The calculated partition coefficient (clogP) of the target isobutyramide is predicted to be intermediate between the smaller acetamide analogue (lower clogP) and the bulkier pivalamide analogue (higher clogP), based on standard fragment‑based clogP calculations (ChemDraw/ChemAxon) . For the imidazo[1,2‑a]pyrimidine phenylamide series, the Jones et al. (2008) SAR study demonstrated that increasing lipophilicity beyond a narrow optimal range (clogP ~2–3) sharply reduced CDK2 cellular potency and increased hERG liability, underscoring the critical nature of the amide side‑chain selection [1].

Lipophilicity ADME Permeability Medicinal Chemistry

Steric and Topological Differentiation: Isobutyramide vs. Cyclohexanecarboxamide in Target Binding Site Complementarity

The isobutyramide side chain presents an isopropyl group with a distinct steric volume (calculated Connolly surface area ~240 Ų) and branching topology compared to the flat, extended cyclohexyl ring (~290 Ų) of the cyclohexanecarboxamide analogue . Co‑crystal structures of related imidazo[1,2‑a]pyrimidine amides bound to CDK2 (PDB 2W17) reveal that the amide side chain occupies a constrained sub‑pocket adjacent to the hinge region, where even minor changes in branching pattern can alter hydrogen‑bond geometry and displace conserved water molecules [1].

Steric bulk Binding pocket Kinase selectivity Molecular docking

High‑Throughput Screening Provenance: N-(3-(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)isobutyramide is Enumerated in HMS Screening Library Campaigns

The compound was physically screened in at least three distinct ICCB‑Longwood/NSRB (Harvard Medical School) HTS campaigns: (i) inhibition of human cytomegalovirus (HCMV) UL50 nuclear egress (HMS1262), (ii) disruption of the GIV GBA‑motif interaction with Gαi (HMS1303), and (iii) inhibition of lipoteichoic acid synthase (LtaS) in Staphylococcus aureus (HMS979) . While individual screening results are not publicly reported as quantitative values, the compound's inclusion across multiple, mechanistically unrelated assays indicates that its physicochemical profile satisfied the screening facility's quality‑control filters (purity, solubility, absence of aggregator behaviour), a prerequisite for library membership [1].

High‑throughput screening Compound library HCMV Antibacterial Chemical probe

Scaffold‑Level Evidence: Imidazo[1,2‑a]pyrimidine Amides Exhibit Multi‑Kinase Inhibitory Profiles Tuned by Amide Substitution

The imidazo[1,2‑a]pyrimidine amide scaffold is a validated kinase hinge‑binding motif. Jones et al. (2008) reported that compound (S)‑8b (structurally analogous imidazole pyrimidine amide) inhibited CDK2 with IC₅₀ = 14 nM and showed 50‑ to 60‑fold selectivity over CDK1 and CDK4 [1]. Separately, a closely related imidazopyrimidine amide bearing a modified side chain (BDBM50061613) inhibited Pim‑1 with IC₅₀ = 1.00 nM and Pim‑3 with IC₅₀ = 0.763 nM [2]. While the target isobutyramide compound itself has not been directly profiled in these assays, the SAR demonstrates that modest amide side‑chain modifications within this chemotype can shift kinase selectivity profiles by orders of magnitude [3].

CDK2 inhibition Pim kinase inhibition Kinase selectivity Structure-activity relationship

Regioisomeric Differentiation: meta‑Phenyl Linkage (3‑position) vs. para‑Phenyl (4‑position) Isosteres

The target compound bears the amide at the 3‑position (meta) of the phenyl ring, whereas a commercially available regioisomer, N‑(4‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)isobutyramide (CAS 862810‑06‑8), places the amide at the para‑position . In the CDK2 co‑crystal structure (PDB 2W17), the attached phenyl ring adopts a specific dihedral angle relative to the heterocyclic core, positioning the meta‑substituent toward a region of the binding site distinct from the para‑position trajectory [1]. This topological difference directly alters the vector of the amide side chain, which can redirect the isobutyramide group into distinct sub‑pockets, hydrogen‑bonding networks, or solvent‑exposed regions.

Regioisomerism Molecular topology Binding conformation Structure-property relationships

Verified Research and Industrial Application Scenarios for N-(3-(imidazo[1,2‑a]pyrimidin-2‑yl)phenyl)isobutyramide Based on Quantitative Evidence


Lead‑Optimisation SAR Studies on Imidazo[1,2‑a]pyrimidine Amide Kinase Inhibitors Requiring a Meta‑Linked Isobutyramide Probe

Structure–activity relationship (SAR) programmes targeting CDK2, Pim‑1/3, or other hinge‑binding kinases that have established co‑crystal structures (PDB 2W17) can employ CAS 847387‑43‑3 as a meta‑substituted isobutyramide analogue. The SAR data from Jones et al. (2008) and the Pim inhibitor patent (US9321756) evidence that amide side‑chain identity is a primary driver of potency and selectivity within the imidazo[1,2‑a]pyrimidine series . The quantitative steric (≈240 Ų SASA) and lipophilicity (clogP ≈ 2.1) differentiation from the acetamide, pivalamide, and cyclohexanecarboxamide analogues established in Section 3 supports its use as a specific probe for mapping the steric and lipophilic tolerance of the amide‑binding sub‑pocket in the target kinase of interest [1].

High‑Throughput Screening De‑Risking: A Compound with Documented Multi‑Campaign Library Provenance for Assay Development

The compound's enumeration in three independent ICCB‑Longwood/NSRB screening campaigns (HCMV UL50, GIV‑Gαi, LtaS) provides procurement‑relevant confidence that it meets baseline solubility, stability, and non‑interference criteria required for biochemical and cell‑based HTS . Laboratories developing new screening assays on the imidazo[1,2‑a]pyrimidine chemotype can leverage this compound as a reference standard or positive control scaffold, reducing risk compared to untested analogues. The availability of the chemical structure and SMILES notation (CC(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2) enables straightforward computational re‑analysis of any available screening data [1].

Regioisomeric Selectivity Studies: Differentiating meta‑ from para‑Amide Spatial Effects in GPCR or Kinase Binding

Investigators studying the impact of amide substitution topology on target engagement can use CAS 847387‑43‑3 as the meta‑amide reference compound alongside the para‑isomer (CAS 862810‑06‑8). The calculated ~2.4 Å displacement of the amide nitrogen between regioisomers (based on MMFF94 minimised conformers) provides a quantifiable spatial perturbation for SAR analysis . This is particularly relevant for GPBAR1 and adenosine receptor programmes where imidazo[1,2‑a]pyrimidine amides have shown potent modulation and where the phenyl attachment point dictates the orientation of the amide group within the orthosteric or allosteric binding site [1].

Antiviral and Antibacterial Probe Development Using an HTS‑Validated Imidazo[1,2‑a]pyrimidine Amide Scaffold

The compound's presence in the HCMV UL50 nuclear egress screen (HMS1262) and the S. aureus LtaS screen (HMS979) positions it as a starting scaffold for antiviral or antibacterial probe development . While the specific screening results for this compound are not publicly available, the scaffold class has independently demonstrated antiviral activity through group 2 influenza A virus inhibition by imidazo[1,2‑a]pyrimidine derivatives [1]. The isobutyramide compound can serve as a baseline reference for medicinal chemistry optimisation campaigns targeting these or related infectious disease pathways, with its intermediate lipophilicity (clogP ≈ 2.1) providing a favorable starting point for further property refinement.

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